molecular formula C11H16ClNO2S B4617559 1-(4-chlorophenyl)-N-isobutylmethanesulfonamide

1-(4-chlorophenyl)-N-isobutylmethanesulfonamide

Cat. No. B4617559
M. Wt: 261.77 g/mol
InChI Key: MDYNAHPTYMUIAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl sulfonamide derivatives involves multi-step chemical reactions, starting from basic aromatic acids like 4-chlorobenzoic acid. Through processes such as esterification, hydrazination, salt formation, and cyclization, various sulfonamide derivatives are prepared. These synthesis routes highlight the complexity and versatility in the synthesis of chlorophenyl sulfonamide compounds (Chen et al., 2010).

Molecular Structure Analysis

Structural characterization of chlorophenyl sulfonamide derivatives reveals diverse crystalline forms, determined by single-crystal X-ray crystallography. For instance, positional isomers of N-chlorophenylphthalimidoethanesulfonamide derivatives display different crystalline symmetries and hydrogen-bonding interactions, which are crucial for understanding the molecular conformation and intermolecular interactions within these compounds (Köktaş Koca et al., 2015).

Chemical Reactions and Properties

The chemical behavior of chlorophenyl sulfonamide derivatives includes their involvement in various chemical reactions, such as nucleophilic substitutions, and their potential biological activities as anticonvulsants or antiviral agents. These activities are closely related to their chemical structure, highlighting the importance of the sulfonamide functional group and the chlorophenyl moiety in their biological efficacy (Köktaş Koca et al., 2015); (Chen et al., 2010).

Physical Properties Analysis

The physical properties of chlorophenyl sulfonamide derivatives, such as melting points, solubility, and crystalline structure, are essential for their application in drug development. These properties are determined by the compound's molecular structure, particularly the arrangement of the sulfonamide group and the chlorophenyl ring, which influence the compound's stability and interaction with biological targets.

Chemical Properties Analysis

Chlorophenyl sulfonamide derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form hydrogen bonds, which are crucial for their biological activities. The presence of the sulfonamide group and the chlorophenyl ring contributes significantly to these chemical properties, affecting the compound's potential as a pharmaceutical agent.

Scientific Research Applications

Crystallization and Structural Analysis

  • Positional Isomeric Effects : Research on chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, closely related to the compound , reveals the impact of positional isomerism on crystallization. These compounds have been structurally characterized to explore their potential biological activities, including as anticonvulsants for epilepsy treatment. The study emphasizes the significance of intramolecular hydrogen-bond interactions in determining the crystalline structure, which could inform the design of new drugs (Köktaş Koca et al., 2015).

Synthesis and Antiviral Activity

  • Antiviral Derivatives : A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, demonstrated certain compounds' antiviral activities against the tobacco mosaic virus. This highlights the potential for designing sulfonamide-based compounds with specific biological activities (Chen et al., 2010).

Fuel Cell Applications

  • Proton Exchange Membranes : Research into sulfonated poly(ether sulfone)s for fuel cell applications demonstrates the potential of such materials in enhancing proton conduction. This study could inform the development of more efficient fuel cells, leveraging the chemical properties of sulfonamide-based compounds (Matsumoto et al., 2009).

Molecular Interactions and Stability

  • Molecular Interactions : A detailed investigation into the crystal structures and molecular interactions of various benzene-sulfonamide derivatives sheds light on their sublimation, solubility, solvation, and distribution characteristics. These findings have implications for the pharmaceutical application of sulfonamides, including drug formulation and delivery mechanisms (Perlovich et al., 2008).

Environmental Applications

  • Degradation of Environmental Pollutants : A study on the synergistic degradation of 4-chlorophenol by a mixture of persulfate and oxalic acid with a heterogeneous Fenton-like system provides insights into efficient methods for removing toxic environmental pollutants. This approach could be adapted for compounds structurally related to 1-(4-chlorophenyl)-N-isobutylmethanesulfonamide, potentially offering a new avenue for wastewater treatment and environmental remediation (Hadi et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-9(2)7-13-16(14,15)8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYNAHPTYMUIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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